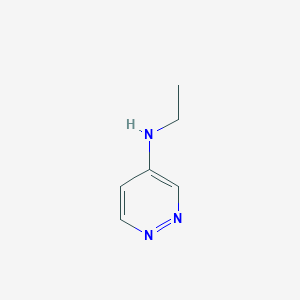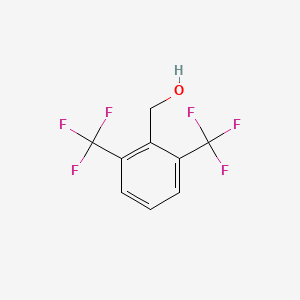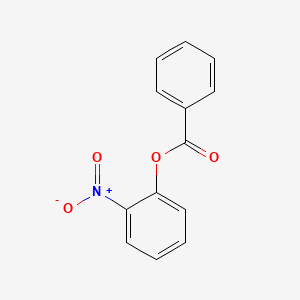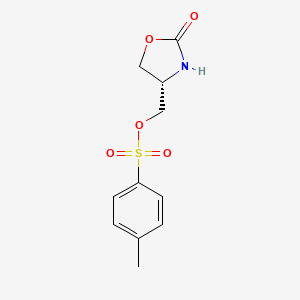
(S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
(S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate (MOMB) is a sulfonate ester of the oxazolidinone scaffold. It is a versatile synthetic compound that has been used in various scientific research applications. MOMB has been used in biochemical, physiological, and pharmaceutical research, as well as in the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for PET Imaging An efficient method has been developed for fluorine-18 labeling of beta-blockers using a synthetically versatile intermediate, which includes the compound of interest. This approach facilitates the synthesis of fluorinated derivatives for potential use in positron emission tomography (PET) imaging. The method demonstrates high radiochemical yields and purity, although rapid washout in ex vivo studies may limit cerebral imaging applications (Stephenson et al., 2008).
Corrosion Inhibition The compound has been investigated for its inhibitory action on the corrosion of metals in acidic mediums. Studies show that it possesses excellent inhibiting properties, with efficiency increasing with concentration. Its adsorption onto metal surfaces follows the Langmuir adsorption model, suggesting potential applications in corrosion protection technologies (Ehsani et al., 2015).
Antioxidant Activity for Lubricating Oils Research into the synthesis of new quinazolones has led to compounds with significant antioxidant activity, useful for enhancing the performance of lubricating oils. These findings may contribute to the development of more durable and efficient lubricating formulations (Habib et al., 2014).
Allergic Inflammatory Response Inhibition Studies on coumarin derivatives, including the compound , have shown potential in inhibiting mast cell degranulation, a key factor in allergic responses. This suggests its utility in developing treatments for allergies by suppressing the activation of certain signaling pathways (Yoo et al., 2017).
Chemical Synthesis and Reactivity Investigations into the reactivity of related compounds with various nucleophiles under a unified set of conditions highlight the versatility and potential applications of these compounds in synthetic chemistry, offering insights into their behavior and reactivity for further chemical applications (Forcellini et al., 2015).
Eigenschaften
IUPAC Name |
[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-8-2-4-10(5-3-8)18(14,15)17-7-9-6-16-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRYNVWWTZADH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452720 | |
| Record name | [(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate | |
CAS RN |
154669-49-5 | |
| Record name | [(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B3047983.png)

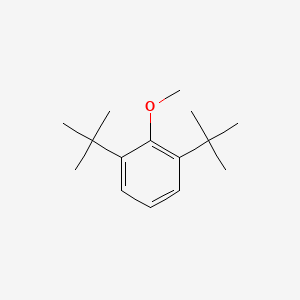
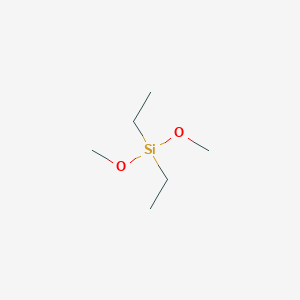
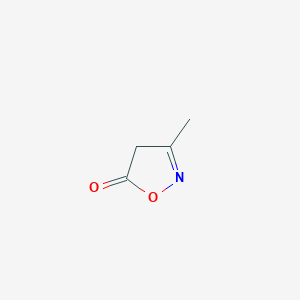

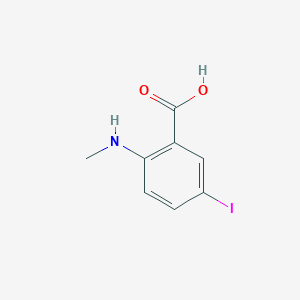

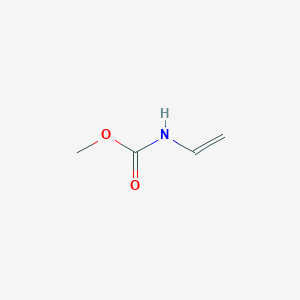
![8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B3047997.png)

